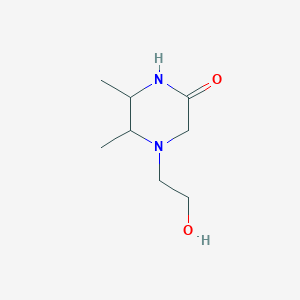
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble and stable compound that is widely used in cell culture, protein purification, and other biochemical applications.
Mécanisme D'action
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one acts as a weak acid that can donate protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is a zwitterionic compound, which means that it has both a positive and negative charge. This property makes it highly soluble in water and allows it to interact with a wide range of biological molecules.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several biochemical and physiological effects that make it useful in research. It is a non-toxic compound that does not interfere with cellular processes, making it ideal for use in cell culture. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one also has a low UV absorbance, which makes it useful in spectroscopic techniques. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments. It is a highly soluble and stable compound that is easy to use and does not interfere with cellular processes. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also compatible with a wide range of biological molecules and is effective at maintaining a stable pH. However, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations. It is relatively expensive compared to other buffering agents, and it may not be effective in all experimental conditions.
Orientations Futures
There are several future directions for research on 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. One area of interest is the potential therapeutic applications of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one as an antioxidant. Another area of interest is the development of new 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one derivatives that may have improved properties for specific applications. In addition, there is ongoing research on the use of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one in new and emerging technologies, such as nanotechnology and gene therapy.
Conclusion
In conclusion, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, or 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, is a highly useful compound in biological and biochemical research. It is a stable and soluble buffering agent that is widely used in cell culture, protein purification, and other applications. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments, including its compatibility with biological molecules and ability to maintain a stable pH. While 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations, ongoing research is exploring new applications and derivatives of this important compound.
Méthodes De Synthèse
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is synthesized through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylenediamine. The resulting intermediate is then reacted with 2-bromoethanol to form 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. The final product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is commonly used as a buffering agent in biological and biochemical research. It is particularly useful in cell culture, where it helps to maintain a stable pH and prevent fluctuations that can damage cells. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also used in protein purification, where it helps to stabilize proteins and prevent denaturation. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is used in a variety of other applications, including enzyme assays, electrophoresis, and molecular biology techniques.
Propriétés
Numéro CAS |
146511-05-9 |
|---|---|
Nom du produit |
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-5,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-7(2)10(3-4-11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
Clé InChI |
YZXSLOWPPYZCJA-UHFFFAOYSA-N |
SMILES |
CC1C(N(CC(=O)N1)CCO)C |
SMILES canonique |
CC1C(N(CC(=O)N1)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



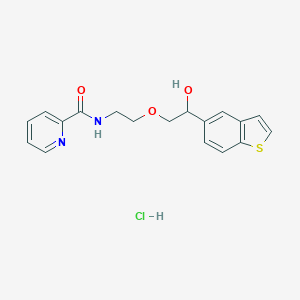
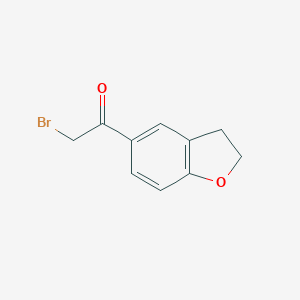
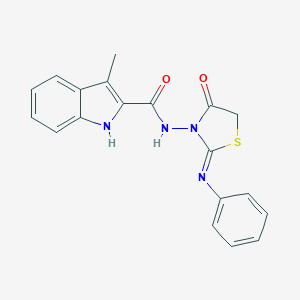
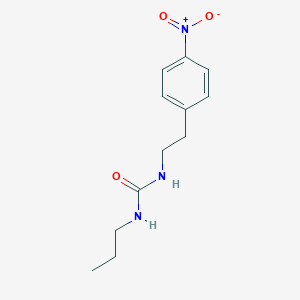
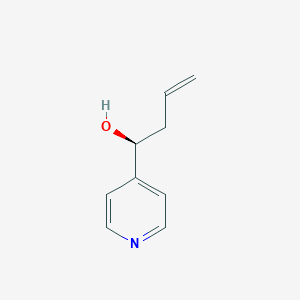
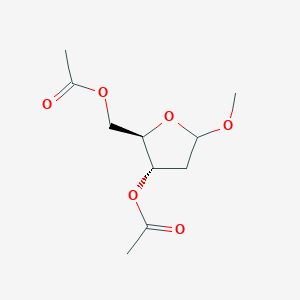
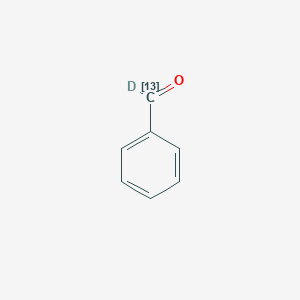
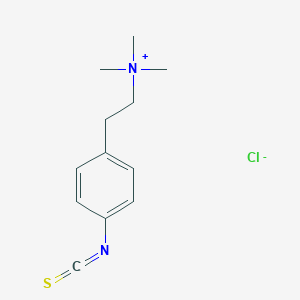
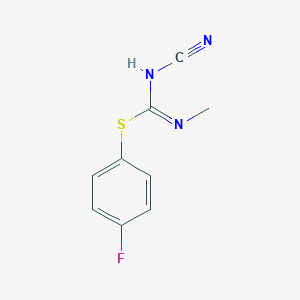
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)
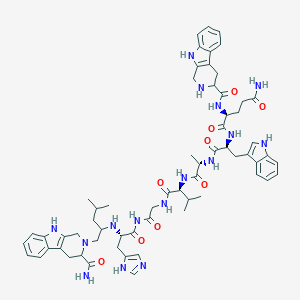
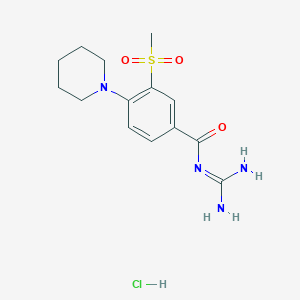
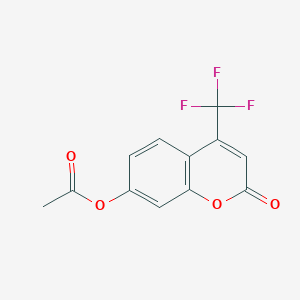
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)